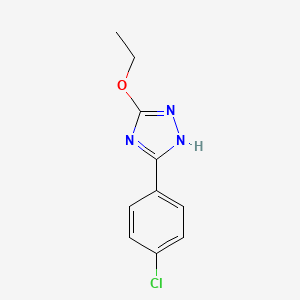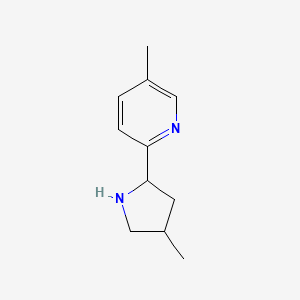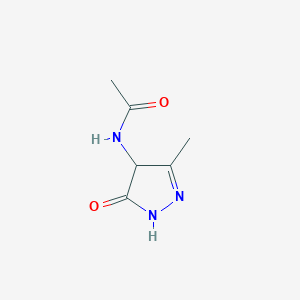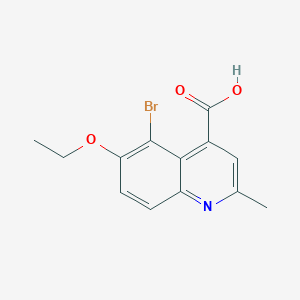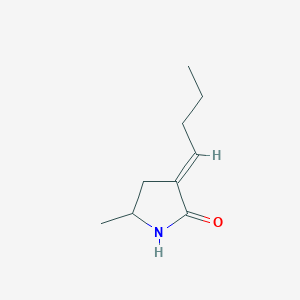copper](/img/structure/B12874855.png)
[Propanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioato(2-)-O,O’copper is a coordination complex that features copper as the central metal ion coordinated to propanedioate and 8-quinolinamine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioato(2-)-O,O’copper typically involves the reaction of copper salts with propanedioic acid and 8-quinolinamine under controlled conditions. One common method is as follows:
Starting Materials: Copper(II) acetate, propanedioic acid, and 8-quinolinamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Procedure: Copper(II) acetate is dissolved in water or ethanol, followed by the addition of propanedioic acid and 8-quinolinamine. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The resulting complex is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioato(2-)-O,O’copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The complex can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where the propanedioate or 8-quinolinamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.
Reduction: Sodium borohydride or hydrazine under mild conditions.
Substitution: Various ligands such as phosphines or amines in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Propanedioato(2-)-O,O’copper is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions. Its ability to facilitate electron transfer makes it valuable in various catalytic processes.
Biology
The compound has potential applications in biological systems due to its ability to interact with biomolecules. It can be used in studies of metalloproteins and enzyme mimetics, providing insights into the role of metal ions in biological processes.
Medicine
In medicinal chemistry, this copper complex is investigated for its antimicrobial and anticancer properties. The coordination of copper with biologically active ligands like 8-quinolinamine enhances its therapeutic potential.
Industry
Industrially, Propanedioato(2-)-O,O’copper is used in the development of advanced materials, including conductive polymers and metal-organic frameworks. Its catalytic properties are also exploited in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which Propanedioato(2-)-O,O’copper exerts its effects involves the coordination of the copper ion with the ligands, facilitating electron transfer and redox reactions. The molecular targets include enzymes and other proteins that interact with metal ions. The pathways involved often relate to oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioato(2-)-O,O’copper: Similar structure but with a hydroxy group on the quinoline ligand.
Propanedioato(2-)-O,O’copper: Uses bipyridine instead of quinolinamine.
Propanedioato(2-)-O,O’copper: Features phenanthroline as the ligand.
Uniqueness
Propanedioato(2-)-O,O’copper is unique due to the specific coordination environment provided by the 8-quinolinamine ligand. This configuration imparts distinct electronic and steric properties, influencing its reactivity and applications. The presence of both propanedioate and quinolinamine ligands allows for versatile interactions in catalytic and biological systems.
Eigenschaften
Molekularformel |
C12H9CuN2O4- |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
copper;propanedioate;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C3H4O4.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;4-2(5)1-3(6)7;/h1-6,10H;1H2,(H,4,5)(H,6,7);/q-1;;+2/p-2 |
InChI-Schlüssel |
RRUYAVLGNQQDIB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C(C(=O)[O-])C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


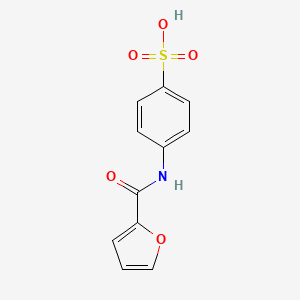
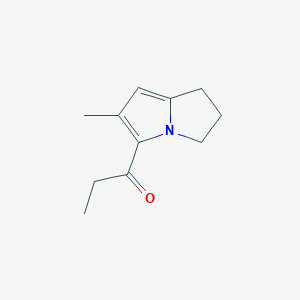
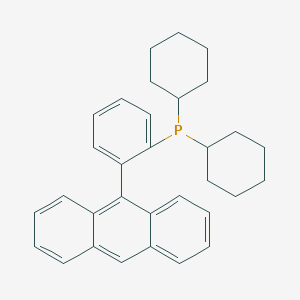
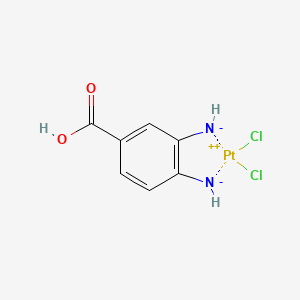
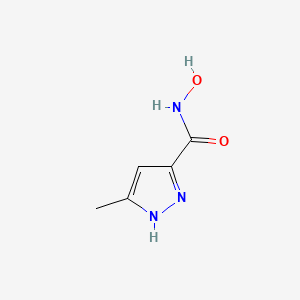
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

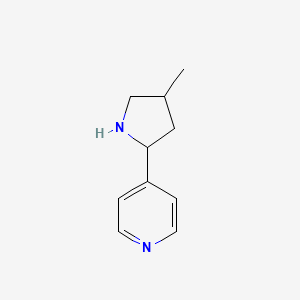
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
